3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one
Description
3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one is a heterocyclic compound featuring a fused dihydroimidazo[2,1-b][1,3]oxazole core substituted with a 3-methoxyphenyl group at position 6 and a propenone moiety bearing a dimethylamino group at position 1. This structure combines electron-donating (methoxy) and electron-withdrawing (enone) substituents, which may influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one |
InChI |
InChI=1S/C17H19N3O3/c1-19(2)8-7-14(21)16-15(18-17-20(16)9-10-23-17)12-5-4-6-13(11-12)22-3/h4-11,17-18H,1-3H3 |
InChI Key |
HXESDKQQTOCBIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(NC2N1C=CO2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Imidazo[2,1-b]oxazole Ring: The imidazo[2,1-b]oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Dimethylamino Group: The dimethylamino group can be added through an alkylation reaction using dimethylamine and an appropriate alkylating agent.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or marker in various biological assays.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a family of nitrogen-containing heterocycles. Key structural comparisons include:
Structural Insights :
- Electron Effects : The target compound’s 3-methoxyphenyl group contrasts with the nitro-substituted analogs (e.g., compound 1 in ), which exhibit stronger electron-withdrawing effects. This difference may influence π-π stacking or dipole interactions in biological targets.
Key Differences :
- The target compound’s fused oxazole-imidazole system may require more stringent conditions for ring closure compared to triazole derivatives.
Physicochemical and Spectral Properties
While spectral data for the target compound are unavailable, comparisons with analogs suggest:
- IR Spectroscopy: Absence of NH stretches (cf. compound 5 in , which shows NH/ΝH₂ bands at 3386 cm⁻¹) due to the dimethylamino group.
- NMR: The 3-methoxyphenyl group would exhibit aromatic proton signals near δ 6.8–7.4 ppm (similar to ), while the enone moiety may show deshielded carbonyl carbons (~190–200 ppm in ¹³C NMR).
- Melting Points : Tetrahydroimidazo[1,2-a]pyridines exhibit higher melting points (215–245°C) compared to triazole derivatives, likely due to increased rigidity.
Computational and Crystallographic Analysis
- Graph-Based Comparisons : Chemical graph theory ( ) could enumerate structural isomers or predict reactivity based on connectivity patterns.
Biological Activity
3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one, also known by its CAS number 1353119-28-4, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 313.35 g/mol. Its structure features a dimethylamino group and an imidazo[2,1-b][1,3]oxazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O3 |
| Molecular Weight | 313.35 g/mol |
| CAS Number | 1353119-28-4 |
Antitumor Activity
Research has indicated that compounds similar to 3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one exhibit significant antitumor properties. A study on related imidazo compounds showed potent cytotoxic effects against various cancer cell lines. Specifically, these compounds were found to induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer progression. For instance, it may inhibit the mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cell growth and differentiation. This inhibition leads to reduced tumor growth and enhanced apoptosis in malignant cells .
Antimicrobial Activity
In addition to its antitumor effects, some derivatives of this compound have demonstrated antimicrobial properties. Research indicates that imidazo derivatives can inhibit the growth of various pathogenic bacteria and fungi. The antimicrobial activity was assessed using disk diffusion methods against strains such as Staphylococcus aureus and Candida albicans, showing promising results .
Study 1: Antitumor Efficacy
In a recent study published in Cancer Research, researchers synthesized several imidazo compounds and evaluated their antitumor efficacy in vitro and in vivo. The results demonstrated that the compound significantly inhibited tumor growth in xenograft models when administered at doses corresponding to its IC50 values. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors compared to controls .
Study 2: Antimicrobial Assessment
A separate study focused on the antimicrobial properties of imidazo derivatives similar to our compound. Using a series of concentration gradients, the researchers assessed the minimum inhibitory concentration (MIC) against various pathogens. The findings indicated that certain derivatives exhibited MIC values as low as 15 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
